4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-
Description
This compound, commonly known as cephalotaxine (CAS 24316-19-6), is a benzazepine alkaloid isolated from Cephalotaxus species, such as C. wilsoniana and C. harringtonia . Its IUPAC name reflects its complex polycyclic structure, featuring a fused cyclopenta, dioxolo, pyrrolo, and benzazepine framework with a methoxy group at position 2 and a hydroxyl group at position 1. Key properties include:
- Molecular formula: C₁₈H₂₁NO₄
- Molecular weight: 315.36 g/mol
- Stereochemistry: Absolute configuration (1S,3aR,14bS)
- Physical state: Brownish powder or viscous oil, depending on derivatives
- Pharmacological role: Acts as a Bronsted base and serves as the parent compound for omacetaxine mepesuccinate, a drug used in chronic myelogenous leukemia (CML) treatment .
Cephalotaxine’s structure is characterized by its seven-membered benzazepine ring fused with oxygen- and nitrogen-containing heterocycles, which are critical for its biological activity .
Properties
IUPAC Name |
4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNCVRSYJBNGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24316-19-6, 38848-21-4 | |
| Record name | Cephalotaxine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cephalotaxine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cephalotaxine, (.+-.)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cephalotaxine-13C,d3 involves several steps, including the oxidative ring-opening of a furan, which unveils an amine-tethered dicarbonyl. This intermediate undergoes a spontaneous transannular Mannich cyclization, forming the cephalotaxine substructure in a single operation with a 60% yield . The final product is obtained through a Noyori reduction, which provides excellent enantioselectivity .
Industrial Production Methods: Industrial production of cephalotaxine-13C,d3 is typically achieved through semi-synthetic methods. The compound is derived from plant-extracted cephalotaxine, which is then labeled with carbon-13 and deuterium. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cephalotaxine-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative ring-opening of a furan is a key step in its synthesis . Additionally, the compound can participate in Mannich cyclization reactions, forming complex polycyclic structures .
Common Reagents and Conditions:
Oxidation: Furan oxidation is typically carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Noyori reduction employs chiral catalysts to achieve high enantioselectivity.
Substitution: Mannich cyclization involves the use of amine-tethered dicarbonyl intermediates.
Major Products: The major products formed from these reactions include various cephalotaxine derivatives, which are used in further synthetic applications and biological studies .
Scientific Research Applications
Pharmacological Applications
Cephalotaxine is primarily recognized for its anticancer properties , particularly in the treatment of myeloid leukemias. Its derivatives have shown promise in inhibiting angiogenesis and protein biosynthesis.
Case Studies
-
Inhibition of Angiogenesis :
- Cephalotaxine and its derivatives, such as harringtonins , have been studied for their ability to inhibit angiogenesis. A study indicated that these compounds could effectively reduce tumor growth by limiting blood supply to the tumor tissues.
- Treatment of Chronic Myeloid Leukemia :
Synthesis and Isolation
Cephalotaxine is primarily extracted from the plant genus Cephalotaxus, commonly known as Plum Yew or Cowtail Pine. Various methods have been developed for its extraction and synthesis:
- Traditional extraction methods involve solvent extraction techniques from plant biomass.
- Recent advancements include synthetic routes that yield racemic mixtures of cephalotaxine .
Toxicological Profile
While cephalotaxine exhibits therapeutic potential, its safety profile must be carefully evaluated. Studies indicate that while it has cytotoxic effects on cancer cells, it may also affect normal cells at high concentrations. Therefore, dosage optimization is crucial in clinical settings.
Mechanism of Action
Cephalotaxine-13C,d3 exerts its effects primarily through the activation of mitochondrial apoptosis pathways. It reduces mitochondrial membrane potential, downregulates anti-apoptotic Bcl-2 protein, and upregulates pro-apoptotic Bak protein . Additionally, it impairs autophagy flow by blocking lysosomal acidification, further promoting apoptosis in leukemia cells .
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoxaline Derivatives
Compounds such as 4-(1-Dimethylamino-2,2-dimethylpropyl)pyrrolo[1,2-a]quinoxaline (6c) and 4-(α-Dimethylaminobenzyl)pyrrolo[1,2-a]quinoxaline (6d) share the pyrrolo-quinoxaline core with cephalotaxine but lack the dioxolo and benzazepine moieties . Key differences include:
- Substituents: 6c features a dimethylaminopropyl group, while 6d has a dimethylaminobenzyl group.
- Physical properties : 6c is a viscous oil (Rf 0.49), whereas 6d forms pale-yellow needles (mp 116–118°C) .
Fused Heterocycles with Dioxolo Groups
4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline (CAS 110103-20-3) shares the dioxolo-isoquinoline substructure but lacks the pyrrolo-benzazepine system. Its molecular formula (C₁₁H₉NO₃) and lower molecular weight (203.19 g/mol) highlight its simpler architecture .
Functional Derivatives
Acetylcephalotaxine
Omacetaxine Mepesuccinate
- Structure : Cephalotaxine esterified with a succinic acid derivative.
- Application : FDA-approved for CML, leveraging enhanced bioavailability and kinase inhibition .
Pharmacological Analogs
KT5720 and KT5823
These protein kinase inhibitors (e.g., KT5720 : C₃₃H₂₈N₄O₄) share fused heterocyclic frameworks but differ in functional groups (e.g., epoxy, carboxy esters) and targets (PKA vs. PKG) .
Research Findings and Key Differences
Physicochemical Properties
- The dioxolo group in cephalotaxine enhances rigidity and hydrogen-bonding capacity compared to simpler pyrrolo-quinoxalines .
- Substituents like methoxy or nitro groups (e.g., in 4-nitroestrone, CAS 5976-74-9) alter redox potentials and metabolic stability .
Biological Activity
4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b] benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy- (CAS Number: 38848-21-4) is a complex organic compound with potential therapeutic applications. Its unique molecular structure suggests a variety of biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C18H21NO4
- Molecular Weight : 315.36 g/mol
- Structure : The compound features a bicyclic structure that includes a dioxole moiety and a benzazepine framework.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
2. Anticancer Potential
The benzazepine structure is associated with anticancer properties. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds with similar frameworks have shown efficacy in targeting cancer cell lines through apoptosis induction.
3. Neuroprotective Effects
Given its potential as a neuroprotective agent, the compound may interact with neurotransmitter systems. Compounds structurally related to benzazepines are known to exhibit effects on serotonin and dopamine receptors, which could be beneficial in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of benzazepine derivatives. The results indicated that certain modifications to the structure enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study reported IC50 values ranging from 5 to 20 µM for various derivatives .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative A | 5 | MCF-7 |
| Derivative B | 10 | MCF-7 |
| Derivative C | 20 | MCF-7 |
Case Study 2: Antimicrobial Activity
A comparative analysis of similar compounds revealed moderate antibacterial effects against Bacillus subtilis. The synthesized compounds were tested using agar diffusion methods and showed zones of inhibition ranging from 10 to 15 mm depending on concentration .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound X | 12 | Bacillus subtilis |
| Compound Y | 15 | Staphylococcus aureus |
The proposed mechanisms for the biological activities include:
- Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Action : May involve modulation of apoptosis pathways and inhibition of angiogenesis.
- Neuroprotective Action : Potentially through receptor modulation and reduction of oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
